2H-1-Benzopyran-3-carboxamide, 6,8-dichloro-
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Overview
Description
2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- is a chemical compound that belongs to the benzopyran family. Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring. This particular compound is characterized by the presence of two chlorine atoms at the 6 and 8 positions of the benzopyran ring and a carboxamide group at the 3 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide under specific experimental conditions . Another approach is the solid-phase parallel synthesis, which is used to construct drug-like artificial benzopyran libraries . This method involves the use of silyl linkers and subsequent cleavage with HF/pyridine, followed by quenching with TMSOEt to obtain the desired product.
Industrial Production Methods: Industrial production of 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the carboxamide group.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- include other benzopyran derivatives such as 2H-1-Benzopyran-2-one, 3-methyl- and 2H-1-Benzopyran, 3,4-dihydro- .
Uniqueness: What sets 2H-1-Benzopyran-3-carboxamide, 6,8-dichloro- apart from other similar compounds is the presence of the two chlorine atoms at the 6 and 8 positions. This unique substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
CAS No. |
83823-24-9 |
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Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
6,8-dichloro-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h1-3H,4H2,(H2,13,14) |
InChI Key |
HHFWAGNHRCLHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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